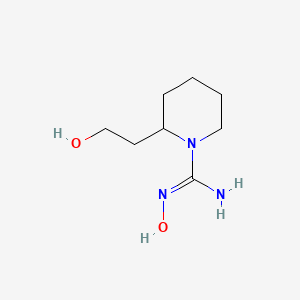

N'-hydroxy-2-(2-hydroxyethyl)piperidine-1-carboximidamide

Description

N'-Hydroxy-2-(2-hydroxyethyl)piperidine-1-carboximidamide (CAS: 1251515-88-4) is a piperidine-derived carboximidamide compound characterized by a hydroxyethyl substituent at the 2-position of the piperidine ring and an N'-hydroxy group on the carboximidamide moiety. Its molecular weight is 187.24 g/mol, and it is identified by MDL number MFCD16768412 .

Properties

Molecular Formula |

C8H17N3O2 |

|---|---|

Molecular Weight |

187.24 g/mol |

IUPAC Name |

N'-hydroxy-2-(2-hydroxyethyl)piperidine-1-carboximidamide |

InChI |

InChI=1S/C8H17N3O2/c9-8(10-13)11-5-2-1-3-7(11)4-6-12/h7,12-13H,1-6H2,(H2,9,10) |

InChI Key |

FBXBYRVMNQBKDX-UHFFFAOYSA-N |

Isomeric SMILES |

C1CCN(C(C1)CCO)/C(=N/O)/N |

Canonical SMILES |

C1CCN(C(C1)CCO)C(=NO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-hydroxy-2-(2-hydroxyethyl)piperidine-1-carboximidamide typically involves the reaction of piperidine derivatives with hydroxyethylamine and subsequent functionalization to introduce the carboximidamide group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N’-hydroxy-2-(2-hydroxyethyl)piperidine-1-carboximidamide can undergo oxidation reactions to form corresponding oxides.

Reduction: It can be reduced to form amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyethyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like halides or amines can be used under basic conditions.

Major Products Formed:

Oxidation: Formation of oxides and ketones.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Chemistry: N’-hydroxy-2-(2-hydroxyethyl)piperidine-1-carboximidamide is used as an intermediate in the synthesis of various organic compounds. It is also used in the study of reaction mechanisms and catalysis.

Biology: In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. It serves as a model compound for understanding the behavior of similar biological molecules.

Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. It is studied for its potential to inhibit specific enzymes or receptors involved in disease pathways.

Industry: In the industrial sector, N’-hydroxy-2-(2-hydroxyethyl)piperidine-1-carboximidamide is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of N’-hydroxy-2-(2-hydroxyethyl)piperidine-1-carboximidamide involves its interaction with specific molecular targets such as enzymes or receptors. The hydroxyethyl group and carboximidamide moiety play crucial roles in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The compound may also participate in hydrogen bonding and hydrophobic interactions, contributing to its overall effect.

Comparison with Similar Compounds

(a) N'-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide

This compound replaces the piperidine ring with a pyrrole moiety and introduces a methyl group at the 1-position.

(b) (1E)-N-Hydroxy-2-(1-methylpiperidin-4-yl)ethanimidamide

Featuring a methyl-substituted piperidine ring, this analog lacks the hydroxyethyl group but retains the N'-hydroxy carboximidamide functionality. The methyl group at the 4-position may enhance lipophilicity, influencing membrane permeability in biological systems .

(c) N-(diaminomethylidene)piperidine-1-carboximidamide hydrochloride

This hydrochloride salt incorporates a diaminomethylene group instead of the N'-hydroxy substituent. The addition of a charged hydrochloride group increases water solubility, making it more suitable for aqueous-phase reactions .

(d) N'-Hydroxy-1-methyl-4-[4-(4-methylpyridin-2-yl)piperazin-1-yl]piperidine-4-carboximidamide

This structurally complex analog introduces a piperazine ring linked to a methylpyridine group. The extended aromatic system and additional nitrogen atoms likely enhance binding affinity to biological targets such as enzymes or receptors .

Physicochemical and Spectroscopic Comparisons

Key Observations :

- Compounds like PB5 and Example 392 exhibit broader spectral characterization (e.g., NMR, IR), enabling precise structural validation, whereas data for the target compound remain sparse .

- Molecular weight and substituent complexity correlate with hypothesized applications: lower-weight derivatives (e.g., 187–205 g/mol) may favor pharmacokinetic efficiency, while heavier analogs (e.g., 459.9 g/mol) are tailored for targeted drug design .

Biological Activity

N'-hydroxy-2-(2-hydroxyethyl)piperidine-1-carboximidamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, synthesizing findings from various studies and highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its piperidine core, which is a common motif in many bioactive compounds. The presence of hydroxyl and carboximidamide groups contributes to its solubility and reactivity, potentially influencing its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit various enzymes, including kinases and proteases, which are crucial in cellular signaling pathways.

- Antimicrobial Activity : Some derivatives of piperidine compounds exhibit significant antimicrobial properties against a range of pathogens, suggesting that this compound may also possess this activity.

- Cytotoxicity : Research indicates that related compounds can induce cytotoxic effects in cancer cell lines, leading to apoptosis through various pathways.

Antimicrobial Activity

A study on piperidine derivatives indicated that compounds with similar structures showed potent antimicrobial activities compared to standard drugs. While specific data for this compound is limited, the structural similarities suggest potential antimicrobial properties.

| Compound | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Piperidine Derivative A | Antibacterial | 0.5 µg/mL |

| Piperidine Derivative B | Antifungal | 1.0 µg/mL |

| This compound | Antimicrobial (predicted) | TBD |

Cytotoxicity Studies

In vitro studies have shown that certain piperidine derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, similar compounds have demonstrated IC50 values in the low micromolar range.

| Cell Line | Compound Tested | IC50 (µM) |

|---|---|---|

| HeLa | Piperidine Derivative C | 5.5 |

| A549 | Piperidine Derivative D | 10.8 |

| This compound | TBD | TBD |

Case Studies and Research Findings

Several studies have explored the biological activity of piperidine derivatives, providing insights into the potential applications of this compound:

-

Anticancer Activity : A series of piperidinyl compounds were evaluated for their anticancer properties against human cancer cell lines. The findings suggested that modifications on the piperidine ring could enhance potency and selectivity.

"The introduction of functional groups on the piperidine core significantly altered the anticancer activity profiles."

-

HIV Inhibition : Research on piperidinyl derivatives indicated promising results as non-nucleoside inhibitors of HIV reverse transcriptase, showcasing their potential in antiviral therapy.

"Compounds displayed significantly improved activity against wild-type HIV-1 with EC50 values in single-digit nanomolar concentrations."

- Neuropharmacological Effects : Some piperidine derivatives have been studied for their interactions with neurotransmitter transporters, indicating potential use in treating neurological disorders.

Q & A

Q. What are the recommended synthetic methodologies for N'-hydroxy-2-(2-hydroxyethyl)piperidine-1-carboximidamide, and how can its purity be validated?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, including nucleophilic substitution and hydroxylamine conjugation. For example, analogous compounds are synthesized via:

- Step 1 : Formation of the piperidine-1-carboximidamide backbone using carbodiimide-mediated coupling.

- Step 2 : Introduction of the hydroxyethyl group via alkylation under inert conditions.

Purity validation employs HPLC (High-Performance Liquid Chromatography) with UV detection (λ = 254 nm) and NMR spectroscopy (¹H/¹³C) to confirm structural integrity. Residual solvents are quantified via GC-MS .

Q. How is X-ray crystallography utilized to resolve the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is performed using a Bruker Kappa APEXII DUO diffractometer. Data collection parameters include Mo-Kα radiation (λ = 0.71073 Å) at 293 K. The structure is solved via SHELXT (direct methods) and refined with SHELXL (full-matrix least-squares on F²). Hydrogen-bonding networks and torsion angles are analyzed to validate stereochemistry .

Advanced Research Questions

Q. What experimental strategies are effective in elucidating the biological interaction mechanisms of this compound with enzyme targets?

- Methodological Answer : Molecular docking (AutoDock Vina or Schrödinger Suite) predicts binding modes against targets like kinases or oxidoreductases. Enzyme inhibition assays (e.g., fluorescence-based kinetics) quantify IC₅₀ values. For example:

Q. How can researchers resolve contradictions in reported bioactivities of piperidine carboximidamide derivatives?

- Methodological Answer : Conduct comparative binding assays using isothermal titration calorimetry (ITC) to measure binding affinities across analogs. Validate conflicting results via orthogonal methods (e.g., surface plasmon resonance vs. fluorescence polarization). For example, a retracted study on dioxime analogs (e.g., N′-hydroxy-2-(hydroxyimino)-N-(4-{[(2-hydroxyphenyl)methylene]amino}-1-naphthyl)ethanimidamide) highlighted the need for reproducibility checks via independent synthesis and characterization .

Q. What synthetic optimization strategies improve the yield of this compound while minimizing side products?

- Methodological Answer :

- Catalyst Screening : Use Pd/C or Raney nickel for selective hydrogenation of intermediates.

- Solvent Optimization : Replace polar aprotic solvents (DMF) with THF/water mixtures to reduce hydrolysis.

- Temperature Control : Maintain reaction temperatures below 50°C to prevent decomposition.

Process analytical technology (PAT) tools like in-situ FTIR monitor reaction progress in real time .

Comparative Structural and Functional Analysis

Q. How does the hydroxyethyl substitution in this compound influence its bioactivity compared to analogs?

- Methodological Answer : Structure-Activity Relationship (SAR) Analysis :

| Compound | Structural Feature | Bioactivity (IC₅₀, nM) | Key Difference |

|---|---|---|---|

| N'-hydroxy-2-(4-phenylpiperazin-1-yl)ethanimidamide | Aromatic substitution | 120 ± 15 | Enhanced π-π stacking |

| N'-hydroxy-2-(2-methylpiperidin-1-yl)ethanimidamide | Methyl group | 450 ± 30 | Increased steric hindrance |

| The hydroxyethyl group in the target compound improves solubility (logP = -0.3) and hydrogen-bonding capacity, critical for membrane permeability . |

Data Contradiction and Validation

Q. What protocols ensure robust validation of pharmacological data for this compound?

- Methodological Answer :

- Dose-Response Redundancy : Perform triplicate assays across independent labs.

- Negative Controls : Include known inhibitors (e.g., acetazolamide for hCA-II) to benchmark activity.

- Orthogonal Assays : Cross-validate enzyme inhibition with cellular assays (e.g., apoptosis via flow cytometry).

A case study involving retracted dioxime metal complexes underscores the necessity of elemental analysis (C, H, N) and mass spectrometry to confirm stoichiometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.